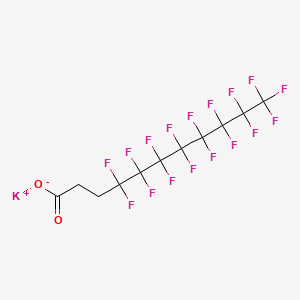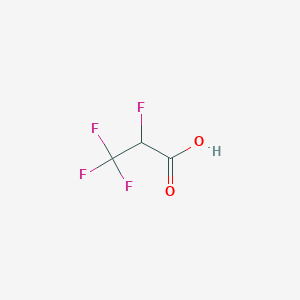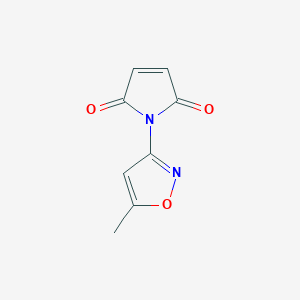
1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole-2,5-dione derivatives are known for their wide range of pharmacological properties, including anti-inflammatory and antimicrobial activities1. They are typically synthesized in reactions involving substituted amidrazones1.
Synthesis Analysis
While specific synthesis methods for “1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)-” are not available, similar compounds like 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives have been synthesized in the reaction of N3-substituted amidrazones with 2,3-dimethylmaleic anhydride1.
Molecular Structure Analysis
The molecular structure of 1H-Pyrrole-2,5-dione has been studied using various techniques such as 1H-13C NMR two-dimensional techniques (HMQC, HMBC) and single-crystal X-ray diffraction1.
Chemical Reactions Analysis
Specific chemical reactions involving “1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)-” are not available in the search results. However, 1H-Pyrrole-2,5-dione derivatives are known to participate in a variety of chemical reactions due to their versatile structure1.Physical And Chemical Properties Analysis
The physical and chemical properties of “1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)-” are not available in the search results. However, the molecular weight of a similar compound, 1H-Pyrrole-2,5-dione, is 97.07212.Aplicaciones Científicas De Investigación
Synthesis and Characterization of Metal Complexes
A study by Urdaneta et al. (2015) explored the synthesis of new ligands, including one based on the isoxazole-pyrrole moiety, and their coordination chemistry toward Cu(I) and Zn(II). The ligands and their complexes were characterized using techniques like NMR, HRMS, FTIR, and UV-Vis spectroscopy. This research highlighted the potential of these compounds in developing coordination polymers with interesting luminescence properties, indicating applications in materials science and luminescent materials (Urdaneta et al., 2015).
Corrosion Inhibition
Another significant application is in the field of corrosion science. Zarrouk et al. (2015) synthesized derivatives of 1H-pyrrole-2,5-dione and investigated their inhibitory action against the corrosion of carbon steel in hydrochloric acid medium. The findings demonstrated that these compounds are effective corrosion inhibitors, suggesting their potential use in industrial applications to protect metals against corrosion (Zarrouk et al., 2015).
Synthetic Chemistry and Materials Science
Galenko et al. (2022) developed a synthesis strategy for 1H-pyrrole-2,3-diones by formal isomerization of isoxazole-5-carbaldehydes, leading to precursors for substituted pyrroloquinoxalines. This method opens new pathways in synthetic organic chemistry, offering building blocks for complex molecular architectures with potential applications in pharmaceuticals and materials science (Galenko et al., 2022).
Heterocyclic Chemistry
Dubovtsev et al. (2017) reported a method for the preparation of multifunctional substituted pyrazolo and isoxazolo pyridines through cyclocondensation of 1H-pyrrole-2,3-diones, showcasing the versatility of these compounds in synthesizing heterocyclic structures with potential biological activity (Dubovtsev et al., 2017).
Pharmaceutical Applications
The synthesized compounds, especially those derived from 1H-pyrrole-2,5-dione, exhibit a range of biological activities, including antibacterial properties. This suggests their potential application in developing new therapeutic agents and highlights the importance of these compounds in medicinal chemistry research (Zaki et al., 2016).
Safety And Hazards
Specific safety and hazard information for “1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)-” is not available in the search results. However, it’s important to handle all chemicals with appropriate safety precautions.
Direcciones Futuras
The future directions for research on “1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)-” are not specified in the search results. However, given the wide range of pharmacological properties of 1H-Pyrrole-2,5-dione derivatives, further research into their potential applications in medicine could be a promising direction1.
Please consult with a subject matter expert or conduct further research for more specific and detailed information. This information is provided as a general guide and may not be applicable to the specific compound you’re interested in.
Propiedades
IUPAC Name |
1-(5-methyl-1,2-oxazol-3-yl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c1-5-4-6(9-13-5)10-7(11)2-3-8(10)12/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGTXKXDQFNORIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(=O)C=CC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384078 |
Source


|
| Record name | 1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)- | |
CAS RN |
89143-12-4 |
Source


|
| Record name | 1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

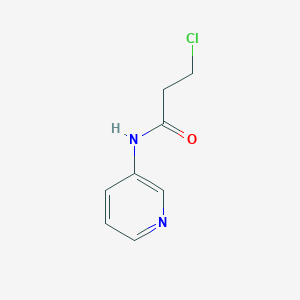

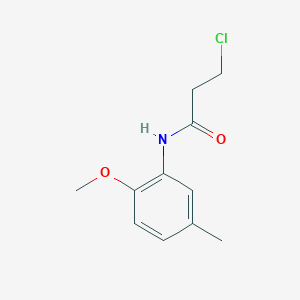
![1-[3-Hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1351118.png)
![Hexahydro-cyclopenta[c]pyrrole-3a-carboxylic acid](/img/structure/B1351120.png)
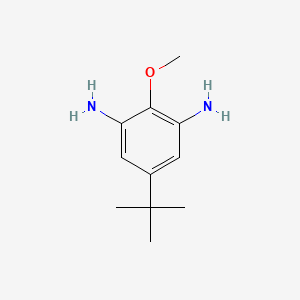
![Thiazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B1351126.png)

